REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][N:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1.[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2>CO.O>[Br:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[C:15]2[C:7]1[CH2:6][CH2:5][N:4]([CH3:3])[CH2:9][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
56.11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the reflux temperature of the mixture for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient and
|
Type
|
FILTRATION
|
Details
|
The resultant white solid was filtered
|
Type
|
WASH
|
Details
|
washed sequentially with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |